1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
描述
Structural Features: This compound features a fused furo[3,2-c]pyridine ring linked via a piperidine moiety to a but-2-yn-1-yl spacer, terminating in a 4-(propan-2-yl)piperazine group. The isopropyl-substituted piperazine group introduces steric bulk and basicity, which can modulate receptor binding and solubility .
Cyclization to form the heterocyclic core.
Alkylation or etherification to attach the piperidine and butynyl groups.
Coupling with substituted piperazines .
Potential Applications: Compounds with this scaffold are explored for:
属性
IUPAC Name |
4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]furo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-6-11-27(12-7-20)23-21-8-18-29-22(21)5-9-24-23/h5,8-9,18-20H,6-7,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFBGNVAJCWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC4=C3C=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Impact :
- The furopyridine core in the target compound may enhance metabolic stability compared to imidazopyridazine analogs, which show rapid hepatic clearance in rodent models .
- Thiazole-containing analogs (e.g., ) exhibit stronger antifungal activity but reduced CNS penetration due to higher polarity .
Linker Role :
- The but-2-yn-1-yl spacer improves membrane permeability in pyrazolopyrimidine derivatives, as evidenced by 2-fold higher blood-brain barrier penetration than ethylene-linked analogs .
Piperazine Substitution: The isopropyl group in the target compound reduces plasma protein binding (85% vs.
Biological Activity Trends :
- Imidazopyridazine derivatives show broad-spectrum antimicrobial activity but lack selectivity for human targets, leading to cytotoxicity at higher doses (e.g., CC₅₀: 50 µM in HEK293 cells) .
- Pyrazolopyrimidine analogs demonstrate potent kinase inhibition but require structural optimization to mitigate off-target effects (e.g., hERG channel inhibition at 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
